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Compound of Interest

Compound Name: 4-Ethoxyphenol

Cat. No.: B1293792 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

4-Alkoxyphenols

This guide provides a comprehensive spectroscopic comparison of 4-ethoxyphenol and its

homologous derivatives: 4-methoxyphenol, 4-propoxyphenol, and 4-butoxyphenol. This

information is crucial for researchers in drug discovery and materials science who utilize these

compounds as building blocks and require a thorough understanding of their structural and

electronic properties. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), facilitates the

identification, characterization, and quality control of these valuable chemical entities.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-ethoxyphenol and its

derivatives. These values provide a clear comparison of how the increasing length of the alkoxy

chain influences the spectral properties of the molecules.

¹H NMR Spectroscopy
The ¹H NMR spectra of 4-alkoxyphenols are characterized by distinct signals corresponding to

the aromatic protons, the protons of the alkoxy chain, and the phenolic hydroxyl proton. The

chemical shifts of the aromatic protons are particularly sensitive to the electron-donating nature

of the alkoxy group.
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Compound
Ar-H (ortho
to -OH)

Ar-H (ortho
to -OR)

-OCH₂- / -
OCH₃

Alkyl Chain
Protons

-OH

4-

Methoxyphen

ol

~6.78 ppm

(d)

~6.84 ppm

(d)
~3.77 ppm (s) - Variable

4-

Ethoxyphenol

~6.77 ppm

(d)

~6.82 ppm

(d)

~3.98 ppm

(q)
~1.37 ppm (t) Variable

4-

Propoxyphen

ol

~6.78 ppm

(d)

~6.83 ppm

(d)
~3.88 ppm (t)

~1.78 ppm

(sext), ~1.03

ppm (t)

Variable

4-

Butoxyphenol

~6.78 ppm

(d)

~6.83 ppm

(d)
~3.92 ppm (t)

~1.75 ppm

(quin), ~1.48

ppm (sext),

~0.98 ppm (t)

Variable

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the 4-

alkoxyphenols. The chemical shifts of the aromatic carbons, particularly the carbon attached to

the oxygen atoms, are influenced by the electronic effects of the substituents.
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Compoun
d

C-OH C-OR
Ar-C
(ortho to -
OH)

Ar-C
(ortho to -
OR)

-OCH₂- / -
OCH₃

Alkyl
Chain
Carbons

4-

Methoxyph

enol

~150.1

ppm

~153.8

ppm

~115.9

ppm

~114.8

ppm
~55.7 ppm -

4-

Ethoxyphe

nol

~150.5

ppm

~153.1

ppm

~116.0

ppm

~115.4

ppm
~63.9 ppm ~14.9 ppm

4-

Propoxyph

enol

~150.6

ppm

~153.3

ppm

~116.0

ppm

~115.4

ppm
~70.0 ppm

~22.6 ppm,

~10.6 ppm

4-

Butoxyphe

nol

~150.6

ppm

~153.2

ppm

~116.0

ppm

~115.4

ppm
~68.2 ppm

~31.4 ppm,

~19.3 ppm,

~13.9 ppm

IR Spectroscopy
The IR spectra of these compounds are dominated by a broad O-H stretching band

characteristic of phenols, along with C-O stretching vibrations of the ether and phenol groups,

and aromatic C-H and C=C stretching bands.

Compound
O-H Stretch
(cm⁻¹)

C-O Stretch
(Aryl Ether)
(cm⁻¹)

C-O Stretch
(Phenol)
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

4-Methoxyphenol ~3380 (broad) ~1235 ~1035 ~1610, ~1508

4-Ethoxyphenol ~3350 (broad) ~1230 ~1040 ~1610, ~1510

4-Propoxyphenol ~3340 (broad) ~1232 ~1045 ~1609, ~1509

4-Butoxyphenol ~3330 (broad) ~1234 ~1050 ~1609, ~1509

UV-Vis Spectroscopy
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The UV-Vis spectra of 4-alkoxyphenols exhibit absorption bands in the ultraviolet region, arising

from π-π* transitions within the benzene ring. The position of the absorption maxima can be

influenced by the nature of the alkoxy substituent and the solvent used.

Compound λmax 1 (nm) λmax 2 (nm) Solvent

4-Methoxyphenol ~222 ~282
Acidic Mobile

Phase[1]

4-Ethoxyphenol ~224 ~290 Ethanol

4-Propoxyphenol ~224 ~290 Not Specified

4-Butoxyphenol ~224 ~290 Not Specified

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of 4-alkoxyphenols typically shows a prominent

molecular ion peak (M⁺). The fragmentation patterns are characterized by the loss of the alkyl

chain from the ether linkage.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Methoxyphenol 124 109 ([M-CH₃]⁺), 81, 53

4-Ethoxyphenol 138 110 ([M-C₂H₄]⁺), 81, 53

4-Propoxyphenol 152 110 ([M-C₃H₆]⁺), 81, 53

4-Butoxyphenol 166 110 ([M-C₄H₈]⁺), 81, 53

Biological Activity: Tyrosinase Inhibition
4-Alkoxyphenols are known for their potential as tyrosinase inhibitors. Tyrosinase is a key

enzyme in melanin biosynthesis, and its inhibition is a target for agents that control

hyperpigmentation. The inhibitory activity of these phenolic compounds is related to their ability

to chelate the copper ions in the active site of the enzyme.
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Caption: Mechanism of tyrosinase inhibition by 4-alkoxyphenols.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. For optimal results, it is recommended to consult specific instrument manuals and

relevant literature for detailed parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number
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of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Mix

a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent

and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[2]

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder

or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an

absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a

suitable wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as

a reference.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance.

This guide serves as a foundational resource for the spectroscopic characterization of 4-
ethoxyphenol and its derivatives. The provided data and protocols are intended to support

further research and development in various scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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